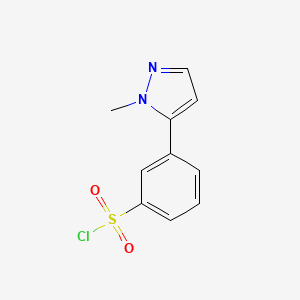

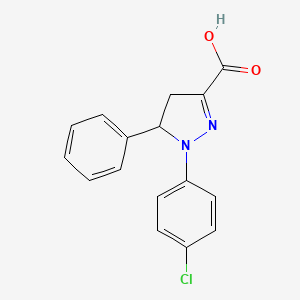

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound . It is related to other compounds such as “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” which has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of pyrazole-containing compounds, like “this compound”, often involves intermediate derivatization methods (IDMs) . A regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK .Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds can be confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

- The compound has been utilized in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions, demonstrating its potential as a homogeneous and reusable catalyst in organic synthesis (Moosavi‐Zare et al., 2013).

Antimicrobial Activity

- Derivatives of 3-methyl-1-phenyl-5-amino pyrazole, including sulfonamide compounds, have been synthesized and shown to possess antimicrobial properties, highlighting the potential use of this compound in the development of new antimicrobial agents (El‐Emary et al., 2002).

Synthesis of Heterocyclic Compounds

- Research has explored its use in the synthesis of various heterocyclic compounds like spirocyclic 3H-pyrazoles and pyrazolo[1,5-f]phenanthridines, which have potential applications in medicinal chemistry and drug design (Vasin et al., 2014).

Structural and Conformational Studies

- Studies have been conducted on the crystal structures of sulfonamide derivatives, including those with a pyrazol-3-yl structure, to understand their molecular conformations and potential applications in pharmaceuticals (Borges et al., 2014).

Intermediate for Nitrogen-heterocycles

- It serves as a potential intermediate for the preparation of nitrogen-heterocycles like triazoles and pyrazoles, which are of significant interest in pharmaceutical research (Ito et al., 1983).

Development of Sulfonamide Derivatives

- The compound is pivotal in the synthesis of new sulfonamide derivatives of heterocyclic compounds, which have potential as inhibitors in biochemical processes (Komshina et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as polyazoles, have been studied as promising ligands in metal complexes due to their potential applications in catalysis, medicine, and biomimetic studies .

Mode of Action

It’s known that the properties of complexes formed by similar compounds, like polyazoles, are largely determined by the nature of ligands bound to the metal ion .

Biochemical Pathways

It’s known that similar compounds, such as polyazoles, have been extensively employed in coordination chemistry .

Result of Action

Similar compounds, such as polyazoles, have been found to influence catalytic activities .

Action Environment

It’s known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

Safety and Hazards

Eigenschaften

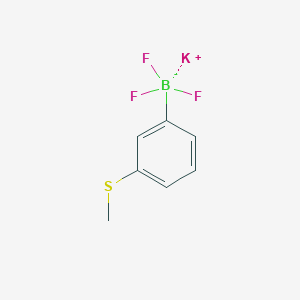

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYMMAKBNVXHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640328 |

Source

|

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941716-85-4 |

Source

|

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

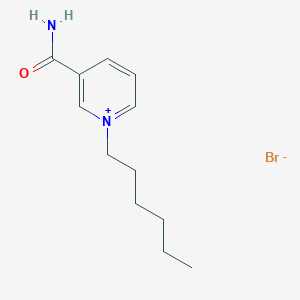

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)